4-Pentylbenzenesulfonamide
Description
4-Pentylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a pentyl group (-C₅H₁₁) at the para position and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, with substituents significantly influencing their physicochemical and biological behaviors .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-pentylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3,(H2,12,13,14) |
InChI Key |
XXGOKBCTMIKJHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of pentylbenzene with chlorosulfonic acid to form 4-pentylbenzenesulfonyl chloride, which is then treated with ammonia or an amine to yield 4-Pentylbenzenesulfonamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-Pentylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Pentylbenzenesulfonamide with structurally related sulfonamides, highlighting substituent effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
